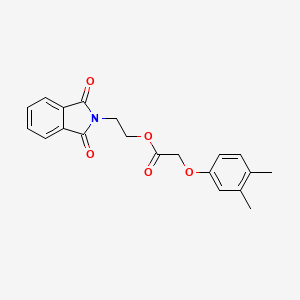
1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bencil-2-metil-5-prop-2-inoxiindol-3-il)etanona es un complejo compuesto orgánico que pertenece a la familia del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y se estudian ampliamente en química medicinal. Este compuesto presenta una estructura única con un grupo bencilo, un grupo metil y un grupo prop-2-inoxi unido a un núcleo de indol, lo que lo convierte en un tema de interés para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(1-Bencil-2-metil-5-prop-2-inoxiindol-3-il)etanona típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común involucra la síntesis de indol de Fischer, donde un derivado de fenilhidrazina reacciona con una cetona en condiciones ácidas para formar el núcleo de indol . Los pasos de funcionalización posteriores introducen los grupos bencilo, metil y prop-2-inoxi.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores específicos, temperaturas controladas y sistemas de solventes para facilitar las reacciones de manera eficiente. El proceso también puede involucrar pasos de purificación como recristalización o cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(1-Bencil-2-metil-5-prop-2-inoxiindol-3-il)etanona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo de indol, introduciendo diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Reactivos como bromo (Br₂) o ácido nítrico (HNO₃) pueden usarse para la sustitución aromática electrofílica.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
1-(1-Bencil-2-metil-5-prop-2-inoxiindol-3-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(1-Bencil-2-metil-5-prop-2-inoxiindol-3-il)etanona implica su interacción con dianas moleculares y vías específicas. El núcleo de indol puede interactuar con varios receptores y enzimas, modulando su actividad. Los grupos bencilo y prop-2-inoxi pueden mejorar la afinidad y especificidad de unión del compuesto, lo que lleva a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
1-(1-Metil-1H-bencimidazol-2-il)etanona: Otro derivado del indol con características estructurales similares.
Ácido indol-3-acético: Un derivado del indol que se encuentra en la naturaleza con una actividad biológica significativa.
Unicidad
1-(1-Bencil-2-metil-5-prop-2-inoxiindol-3-il)etanona es única debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su estructura permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
552284-22-7 |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(1-benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone |
InChI |
InChI=1S/C21H19NO2/c1-4-12-24-18-10-11-20-19(13-18)21(16(3)23)15(2)22(20)14-17-8-6-5-7-9-17/h1,5-11,13H,12,14H2,2-3H3 |
Clave InChI |
IRPHVSSKLFJQCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCC#C)C(=O)C |
Solubilidad |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)
![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)
![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)
![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)
